3-(1-methyl-1H-indol-2-yl)propan-1-ol
Description
3-(1-Methyl-1H-indol-2-yl)propan-1-ol is a substituted indole derivative featuring a 1-methyl group on the indole nitrogen and a propan-1-ol chain attached to the indole’s 2-position.
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
3-(1-methylindol-2-yl)propan-1-ol |
InChI |
InChI=1S/C12H15NO/c1-13-11(6-4-8-14)9-10-5-2-3-7-12(10)13/h2-3,5,7,9,14H,4,6,8H2,1H3 |
InChI Key |
MQYPCMZEPMNLOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1CCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substitution Patterns
Key Structural Differences
Analysis
- Substitution Position : Unlike 3-(1H-Indol-3-yl)propan-1-ol (indole-3 substitution), the target compound’s indole-2 substitution may confer distinct electronic and steric properties, influencing reactivity and biological interactions .
- Functional Groups: The propan-1-ol group enhances hydrophilicity compared to ether-linked (e.g., 1-(1H-Indol-3-yloxy)propan-2-ol) or ester-containing analogs (e.g., Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate) .
- Methyl Group : The 1-methyl group on the indole nitrogen may improve metabolic stability relative to unmethylated analogs like 3-(1H-Indol-3-yl)propan-1-ol .
Reactivity
- The hydroxyl group in this compound allows for derivatization (e.g., esterification, etherification), contrasting with ketone or ester analogs that may undergo reduction or hydrolysis .
Physicochemical Properties
Key Data
Insights
- The 1-methyl group slightly increases lipophilicity compared to unmethylated analogs.
- Ether-linked derivatives (e.g., 1-(1H-Indol-3-yloxy)propan-2-ol) exhibit lower LogP due to the polar ether oxygen .
Activity Trends
- Anticancer Potential: Analogous compounds like (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one show anticancer activity via kinase inhibition, suggesting the target compound’s propanol chain may offer alternative binding modes .
- Neuroactive Potential: Indole-propanol derivatives (e.g., (S)-β-Amino-3-[2-(dimethylamino)ethyl]-1H-indole-5-propanol) interact with serotonin receptors, hinting at CNS applications .
Toxicity
- Esters (e.g., Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate) show higher acute toxicity (oral LD50 Category 4) compared to alcohols, which are generally safer .
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